molecular formula C8H5NO2S B1322189 Thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 478149-00-7

Thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No. B1322189
M. Wt: 179.2 g/mol
InChI Key: GHYPQAOXZUEFNP-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The thieno[2,3-b]pyridine moiety, which is closely related to the thieno[2,3-c]pyridine structure, has been extensively studied and found to exhibit anti-proliferative activity against various human cancer cell lines .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been achieved through various methods. One approach involves the reaction of 2-amino-3-carboxamido-thieno[2,3-b]pyridines with different groups to target specific regions within the active site of enzymes such as phosphoinositide phospholipase C (PI-PLC) . Another method described the preparation of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides through the reaction of 4-chloro-2-methylthio-5-pyrimidine-carbonitrile with ethyl mercaptoacetate . Additionally, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters has been reported, which showed antianaphylactic activity .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using various analytical techniques. For instance, the thieno[2,3-b]pyridine ring system has been found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . This planarity is crucial for the biological activity of these compounds as it affects their ability to interact with target enzymes.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine compounds have been involved in a variety of chemical reactions to yield new derivatives with potential biological activities. For example, 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones have been reacted with chloroacetonitrile or chloroacetamide to produce 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively . These compounds have then been used as intermediates for further chemical transformations to synthesize new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The planarity of the thieno[2,3-b]pyridine ring system contributes to the stability of these compounds and their ability to form hydrogen bonds, as evidenced by the intramolecular and intermolecular N—H⋯O hydrogen bonding interactions observed in some derivatives . These interactions not only stabilize the molecular geometry but also facilitate the formation of dimeric structures, which can be important for their biological function.

Scientific Research Applications

  • Molecular Structure Analysis : A study on 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid examined the molecular structure of this compound, highlighting its almost planar thieno[2,3-b]pyridine residue and the presence of intramolecular hydrogen bonds. This research contributes to the understanding of the molecular geometry of related compounds (Pinheiro et al., 2012).

  • Combinatorial Chemistry Applications : The compound has been used in the generation of a library of fused pyridine-4-carboxylic acids, demonstrating its utility in combinatorial chemistry. This library was synthesized through a Combes-type reaction followed by hydrolysis, showing the compound's versatility in creating diverse chemical structures (Volochnyuk et al., 2010).

  • Anti-Proliferative Properties : Research on 2-amino-3-carboxamido-thieno[2,3-b]pyridines revealed their significant anti-proliferative activity against human cancer cell lines, including triple-negative breast cancer. Modifications to this structure, such as appending a propyl-aryl group, have shown enhanced biological activity, indicating its potential in cancer treatment (Haverkate et al., 2021).

  • Cyclization Reactions : The cyclization of thieno[2,3-b]pyridine-2-carboxylic acid esters has been studied, leading to the synthesis of novel compounds. This research provides insights into the chemical reactivity and potential synthetic applications of these compounds (Chigorina et al., 2019).

  • Antianaphylactic Activity : Some derivatives of thieno[2,3-b]pyridine-2-carboxylic acid have demonstrated antianaphylactic activity, indicating potential therapeutic applications. This finding is particularly relevant in the context of allergic reactions and related medical conditions (Wagner et al., 1993).

Safety And Hazards

Thieno[2,3-c]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

thieno[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPQAOXZUEFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621959
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]pyridine-2-carboxylic acid

CAS RN

478149-00-7
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Balo, A Sapi, A Kiss, E Raimbaud, J Paysant… - Monatshefte für Chemie …, 2022 - Springer
Bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs are frequently used as ATP-mimetic kinase inhibitors. Althought the thieno[2,3-c]pyridine scaffold …
Number of citations: 1 link.springer.com
AO Stewart, PA Bhatia, CM McCarty… - Journal of medicinal …, 2001 - ACS Publications
A critical early event in the inflammatory cascade is the induced expression of cell adhesion molecules on the lumenal surface of vascular endothelial cells. These adhesion molecules …
Number of citations: 69 pubs.acs.org
AD Dunn, R Norrie - Journal für Praktische Chemie/Chemiker …, 1992 - Wiley Online Library
A number of novel thieno[2,3‐b]pyridines were prepared from the reaction of 1 with unsaturated haloalkanes, and by the reaction of the amino ketones 9 and 10 with DMF …
Number of citations: 9 onlinelibrary.wiley.com
GZ Zheng, P Bhatia, J Daanen, T Kolasa… - Journal of medicinal …, 2005 - ACS Publications
SAR (structure−activity relationship) studies of triazafluorenone derivatives as potent mGluR1 antagonists are described. The triazafluorenone derivatives are non-amino acid …
Number of citations: 94 pubs.acs.org
MA Fox, G Sandford, R Slater, DS Yufit… - Journal of Fluorine …, 2012 - Elsevier
Reactions of model sulfur centred nucleophiles with 4-nitro-, 4-phenylsulfonyl- and 4-cyano-tetrafluoropyridine gave products arising from substitution of the nitro- and sulfonyl …
Number of citations: 10 www.sciencedirect.com

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